Benzenamine, 4-(2,3-dimethoxypropoxy)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94925-58-3 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-(2,3-dimethoxypropoxy)aniline |
InChI |
InChI=1S/C11H17NO3/c1-13-7-11(14-2)8-15-10-5-3-9(12)4-6-10/h3-6,11H,7-8,12H2,1-2H3 |
InChI Key |
DTYRHMVURBUISJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(COC1=CC=C(C=C1)N)OC |
Origin of Product |
United States |
Significance of Substituted Aniline Derivatives in Modern Organic and Materials Science
Substituted anilines are a class of organic compounds derived from aniline (B41778) through the modification of the aromatic ring with different functional groups. wisdomlib.org These compounds are pivotal starting materials in a multitude of chemical syntheses. Their versatility is showcased in the production of everything from dyes and pharmaceuticals to advanced polymers and agrochemicals. atamanchemicals.com The amino group on the benzene (B151609) ring can be readily diazotized and subsequently replaced with a wide range of substituents, making anilines a key building block in synthetic organic chemistry.
In materials science, substituted anilines are instrumental in the development of novel polymers with tailored properties. For instance, polyaniline (PANI) and its derivatives are renowned for their electrical conductivity, finding use in applications such as sensors and anti-corrosion coatings. rsc.orgrsc.org The introduction of substituents onto the aniline monomer allows for the modification of the resulting polymer's solubility, processability, and electronic characteristics. rsc.org Research has demonstrated that altering the substituent can change the surface morphology of the polymer from a heterogeneous structure to a more uniform spherical one. rsc.org
The reactivity of the aromatic ring is also significantly influenced by the nature and position of the substituents. Electron-donating groups tend to increase the electron density of the ring, making it more susceptible to electrophilic substitution, while electron-withdrawing groups have the opposite effect. researchgate.net This modulation of reactivity is a key principle in the design of synthetic routes for complex molecules.
Structural Context of the 4 2,3 Dimethoxypropoxy Moiety Within the Benzenamine Framework
The compound Benzenamine, 4-(2,3-dimethoxypropoxy)- features a benzenamine core substituted at the para-position (position 4) with a 2,3-dimethoxypropoxy group. This specific structural arrangement imparts distinct chemical characteristics to the molecule.
The benzenamine (aniline) core itself is a primary aromatic amine consisting of a phenyl group attached to an amino group. atamanchemicals.com It is a colorless to brownish oily liquid that can darken upon exposure to air and light. atamanchemicals.com The 4-(2,3-dimethoxypropoxy) moiety introduces several key features:
Alkoxy Group: The presence of the ether linkages (C-O-C) in the propoxy chain and the methoxy (B1213986) groups classify this substituent as an alkoxy group. Alkoxy groups are generally electron-donating through resonance, which can influence the reactivity of the aromatic ring.
Flexibility: The propoxy chain provides a degree of conformational flexibility to the substituent.
Hydrogen Bonding: The oxygen atoms in the dimethoxypropoxy group can act as hydrogen bond acceptors, potentially influencing the compound's solubility and intermolecular interactions.
The para-substitution pattern directs the influence of the 4-(2,3-dimethoxypropoxy) group on the electronic properties of the entire molecule, particularly affecting the reactivity at the ortho-positions relative to the amino group.
Overview of Academic Research Trends for Alkoxy Substituted Aromatic Amines
Precursor Synthesis and Functionalization Pathways
The construction of Benzenamine, 4-(2,3-dimethoxypropoxy)- can be approached through two principal retrosynthetic disconnections: formation of the ether bond followed by introduction of the amine, or vice versa. The choice of pathway often depends on the availability and reactivity of starting materials.
Introduction of the 2,3-dimethoxypropoxy Side Chain
A prevalent and versatile method for forming the ether linkage in the target molecule is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing Benzenamine, 4-(2,3-dimethoxypropoxy)-, this can be achieved by reacting a phenoxide precursor with a suitable 2,3-dimethoxypropyl electrophile.
One common pathway begins with 4-nitrophenol. The phenolic proton is first abstracted by a base, such as sodium hydride or potassium carbonate, to form the more nucleophilic sodium or potassium 4-nitrophenoxide. This intermediate then reacts with a 2,3-dimethoxypropyl halide (e.g., 1-bromo-2,3-dimethoxypropane) via an SN2 mechanism to yield 1-(2,3-dimethoxypropoxy)-4-nitrobenzene. masterorganicchemistry.com The etherification of aminophenols can also be carried out in a basic medium, though protection of the more nucleophilic amine function may be necessary to avoid side reactions. google.com
Table 1: Illustrative Reagents for Williamson Ether Synthesis
| Phenolic Precursor | Base | 2,3-dimethoxypropoxy Source |
| 4-Nitrophenol | Sodium Hydride (NaH) | 1-Bromo-2,3-dimethoxypropane |
| 4-Nitrophenol | Potassium Carbonate (K₂CO₃) | 1-Chloro-2,3-dimethoxypropane |
| 4-Aminophenol (B1666318) | Sodium Hydroxide (NaOH) | 2,3-dimethoxypropyl tosylate |
Aromatic Amine Formation from Nitroaromatic or Haloaromatic Precursors
The final step in the synthesis, if starting from a nitroaromatic precursor like 1-(2,3-dimethoxypropoxy)-4-nitrobenzene, is the reduction of the nitro group to an amine. This transformation is a cornerstone of aromatic chemistry and can be accomplished using various reducing agents.
A widely used method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. Alternatively, metal-acid systems, like tin and hydrochloric acid (Sn/HCl) or iron and hydrochloric acid (Fe/HCl), are effective for this reduction. vedantu.com More modern approaches may utilize transfer hydrogenation with reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. nih.gov
Catalytic Approaches in Substituted Benzenamine Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of substituted benzenamines, including Benzenamine, 4-(2,3-dimethoxypropoxy)-. These methods offer advantages in terms of reaction conditions, yields, and atom economy.
Reductive Amination and Hydrogenation Strategies
As mentioned, catalytic hydrogenation is a key strategy for the reduction of the nitro group in 1-(2,3-dimethoxypropoxy)-4-nitrobenzene. The choice of catalyst and reaction conditions can be tailored to optimize the yield and purity of the final amine. For instance, palladium-based catalysts are highly effective and can be used under relatively mild conditions of temperature and pressure.
Table 2: Comparison of Catalytic Systems for Nitro Group Reduction
| Catalytic System | Reducing Agent | Typical Solvent(s) | Advantages |
| Pd/C | H₂ gas | Ethanol, Methanol | High efficiency, clean reaction, catalyst is recyclable |
| PtO₂ (Adams' catalyst) | H₂ gas | Acetic Acid, Ethanol | Effective for a wide range of substrates |
| Raney Nickel | H₂ gas | Ethanol | Cost-effective, highly active |
| Fe₃O₄@SiO₂@Pd(ii)-polysalophen | NaBH₄ | Water | Magnetically separable, can be used in aqueous media nih.gov |
Cross-Coupling Reactions for C-O and C-N Bond Formation
While the Williamson ether synthesis is a classical approach for C-O bond formation, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could theoretically be employed for the C-N bond formation step. This would involve coupling an aryl halide or triflate, such as 1-(2,3-dimethoxypropoxy)-4-bromobenzene, with an ammonia (B1221849) surrogate in the presence of a palladium catalyst. However, for the synthesis of a primary aniline like the target compound, the reduction of a nitro group is generally more direct and cost-effective.
Similarly, palladium- or copper-catalyzed cross-coupling reactions could be envisioned for the C-O bond formation, coupling 4-bromoaniline (B143363) or 4-bromonitrobenzene with 2,3-dimethoxypropan-1-ol. These methods can be advantageous for substrates where the SN2 conditions of the Williamson synthesis are not favorable.
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of Benzenamine, 4-(2,3-dimethoxypropoxy)- involves careful control of reaction parameters to maximize yield and minimize the formation of byproducts.
For the Williamson ether synthesis, key parameters include the choice of solvent, temperature, and base. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can accelerate the SN2 reaction. The temperature is typically maintained between 50 and 100 °C to ensure a reasonable reaction rate without promoting decomposition. wikipedia.org The choice of a non-nucleophilic base is crucial to prevent side reactions with the alkyl halide.
In the catalytic reduction of the nitro group, the catalyst loading, hydrogen pressure, temperature, and solvent all influence the reaction's efficiency. Lower catalyst loadings can be more economical, but may require longer reaction times or higher pressures. The reaction is often monitored by techniques like thin-layer chromatography (TLC) to determine its completion and prevent over-reduction. nih.gov The work-up procedure is also critical; after the reaction, the catalyst is typically removed by filtration, and the product is isolated by extraction and purification, often through crystallization or chromatography.
Despite a comprehensive search for scientific literature and spectral data, information regarding the advanced spectroscopic and analytical characterization of the specific chemical compound, Benzenamine, 4-(2,3-dimethoxypropoxy)- , is not available in publicly accessible databases.
Efforts to retrieve experimental or theoretical data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), or Raman spectroscopy were unsuccessful. Consequently, the detailed analysis for the following sections, as requested, cannot be provided:
Vibrational Spectroscopy
Raman Spectroscopy for Molecular Vibrational Analysis
Without primary spectral data, a scientifically accurate and informative article that adheres to the specified outline and inclusion of data tables is not possible to generate. Information on related but structurally distinct compounds, such as 4-methoxyaniline or 4-propoxyaniline, cannot be substituted as it would not be representative of the unique spectral characteristics of the target molecule, "Benzenamine, 4-(2,3-dimethoxypropoxy)-".
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis
Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. This process results in the formation of a molecular ion (M+•) and a series of fragment ions. The fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," which can be used for structural elucidation and identification by comparison with spectral libraries.
For Benzenamine, 4-(2,3-dimethoxypropoxy)-, the molecular ion would be expected at an m/z corresponding to its molecular weight. The fragmentation would likely proceed through several key pathways, driven by the presence of the ether linkages, the aromatic ring, and the amine group.
Expected Fragmentation Pathways:
Alpha-cleavage: Fission of the C-C bond adjacent to the oxygen atom of the propoxy chain is a probable fragmentation pathway.
Cleavage of the ether bond: The C-O bonds in the dimethoxypropoxy group are susceptible to cleavage, leading to the formation of characteristic fragment ions.
Loss of methoxy (B1213986) groups: Sequential or concerted loss of methoxy (•OCH3) radicals or formaldehyde (B43269) (CH2O) from the side chain would lead to significant fragment ions.
Rearrangement reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, could occur if the structural pre-requisites are met.
Cleavage at the aromatic ring: The bond between the aromatic ring and the ether oxygen can cleave, leading to ions corresponding to the substituted phenyl group and the dimethoxypropoxy side chain.
To illustrate these principles, the fragmentation patterns of structurally related compounds are presented below.
Illustrative EI-MS Data of Related Compounds:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| Benzenamine, 4-methoxy- | C7H9NO | 123.15 | 123 (M+), 108, 80, 53 |
| Benzenamine, 4-propoxy- | C9H13NO | 151.21 | 151 (M+), 109, 80, 53 |
| Benzenamine, 2,4-dimethoxy- | C8H11NO2 | 153.18 | 153 (M+), 138, 122, 94 |
Data sourced for illustrative purposes from the NIST WebBook. nist.govnih.govnist.gov
The base peak in the spectrum of 4-propoxybenzenamine is at m/z 109, corresponding to the loss of a propyl group, which is a common fragmentation for ethers. nih.gov A similar primary fragmentation would be expected for Benzenamine, 4-(2,3-dimethoxypropoxy)-.
Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, less volatile, and thermally labile molecules. It typically produces protonated molecules [M+H]+ or sodiated adducts [M+Na]+ in positive ion mode, with minimal fragmentation. This makes it ideal for accurate molecular weight determination.
When coupled with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, ESI-HRMS can provide highly accurate mass measurements, typically to within 5 ppm. This level of accuracy allows for the unambiguous determination of the elemental composition of the parent ion and any observed fragments.
For Benzenamine, 4-(2,3-dimethoxypropoxy)-, ESI-HRMS analysis would be expected to yield a protonated molecule [C11H17NO3+H]+ with a highly accurate m/z value, confirming its elemental formula.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. nih.gov
For a compound like Benzenamine, 4-(2,3-dimethoxypropoxy)-, direct GC-MS analysis should be feasible given its likely volatility. The gas chromatogram would provide information on the purity of the sample, with a single peak indicating a pure substance. The retention time of this peak is a characteristic property of the compound under a specific set of chromatographic conditions. The mass spectrometer detector would then provide the mass spectrum of the compound as it elutes from the column, allowing for its positive identification. d-nb.info
In a mixture, GC-MS would separate the different components, and the mass spectrum of each could be obtained, allowing for the identification of each component.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hybrid technique that is complementary to GC-MS. It is used for the separation, identification, and quantification of non-volatile, polar, and thermally labile compounds. The separation is performed using high-performance liquid chromatography (HPLC), and detection is achieved with a mass spectrometer, often using an ESI source. nih.govresearchgate.net
LC-MS would be an excellent method for assessing the purity of Benzenamine, 4-(2,3-dimethoxypropoxy)-. A reversed-phase HPLC method would likely be employed, where the compound would be separated on a nonpolar stationary phase with a polar mobile phase. The resulting chromatogram would show a peak for the compound of interest, and the area of this peak can be used for quantification. The mass spectrometer would confirm the identity of the peak by measuring its mass-to-charge ratio. nih.gov
This technique is also invaluable for the analysis of complex mixtures, such as reaction mixtures or biological samples, to identify and quantify the presence of Benzenamine, 4-(2,3-dimethoxypropoxy)-.
X-ray Diffraction (XRD) and Crystallographic Studies
For Benzenamine, 4-(2,3-dimethoxypropoxy)-, a single-crystal XRD study would provide the most definitive structural information. This would require the growth of a suitable single crystal of the compound. The resulting crystallographic data would include:
The crystal system and space group.
The dimensions of the unit cell.
The precise coordinates of each atom in the molecule.
Detailed information on intermolecular interactions, such as hydrogen bonding.
This information is crucial for understanding the solid-state properties of the compound and for confirming its three-dimensional structure. In the absence of experimental data for this specific compound, no crystallographic information can be presented.
Surface and Morphological Characterization (for films or material forms)
When Benzenamine, 4-(2,3-dimethoxypropoxy)- is prepared as a thin film or in a specific material form, its surface properties and morphology become crucial. A suite of microscopic and spectroscopic techniques is used for this characterization.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. A sharp tip attached to a cantilever is scanned across the surface of the sample. The deflection of the cantilever due to forces between the tip and the surface is measured to create a three-dimensional image of the surface. AFM would be used to visualize the surface of a Benzenamine, 4-(2,3-dimethoxypropoxy)- film, revealing details about its roughness, grain size, and the presence of any surface defects.
Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through an ultra-thin specimen. An image is formed from the interaction of the electrons with the sample as they pass through it. TEM offers much higher resolution than SEM and can be used to investigate the internal structure of a material. For a material form of Benzenamine, 4-(2,3-dimethoxypropoxy)-, TEM could be used to examine its nanoscale morphology, crystal structure, and any defects within the material.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. An XPS analysis of a Benzenamine, 4-(2,3-dimethoxypropoxy)- film would provide information about the elemental composition of the surface and the chemical bonding states of the constituent atoms, confirming the presence and chemical environment of carbon, nitrogen, and oxygen.
Computational and Theoretical Investigations of Benzenamine, 4 2,3 Dimethoxypropoxy
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the intricate details of molecular structure and electronic properties. For Benzenamine, 4-(2,3-dimethoxypropoxy)-, both Density Functional Theory (DFT) and ab initio methods have been employed to provide a robust theoretical description.
Density Functional Theory (DFT) has emerged as a powerful tool for the computational study of molecular systems, offering a balance between accuracy and computational cost. Theoretical investigations into various benzenamine derivatives and other organic molecules are frequently carried out using DFT methods, such as B3LYP, CAM-B3LYP, and B3PW91, often paired with basis sets like 6-311++G(d,p), to predict molecular geometries and electronic properties. researchgate.netresearchgate.netnih.gov These studies involve optimizing the molecular structure to find its lowest energy conformation, which is crucial for understanding its stability and reactivity.
For analogous compounds, DFT calculations have been successfully used to determine key structural parameters and to analyze the electronic landscape of the molecules. researchgate.net The optimized geometry provides the foundation for further analysis of the molecule's electronic characteristics, including the distribution of electron density and the nature of chemical bonds. Although specific DFT data for Benzenamine, 4-(2,3-dimethoxypropoxy)- is not detailed in the provided search results, the general applicability of these methods is well-established for similar molecular structures.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for determining electronic structure. Techniques like Hartree-Fock (HF) are often used in conjunction with DFT to provide a more complete picture of a molecule's electronic behavior. researchgate.net While computationally more demanding, ab initio calculations can yield highly accurate predictions of electronic energies and wavefunctions. For a comprehensive understanding of Benzenamine, 4-(2,3-dimethoxypropoxy)-, employing ab initio methods would be essential for benchmarking the results obtained from DFT and for a more precise characterization of its electronic states.
Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions.
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The spatial distribution and energy levels of these orbitals are critical in predicting how a molecule will interact with other species. In many organic molecules, the HOMO is often localized on electron-rich moieties, whereas the LUMO is typically found on electron-deficient parts of the structure. researchgate.netscispace.com For Benzenamine, 4-(2,3-dimethoxypropoxy)-, the amine group and the phenyl ring are expected to significantly contribute to the HOMO, while the LUMO may be distributed over the aromatic system. A detailed analysis of the HOMO and LUMO compositions would reveal the primary sites for electrophilic and nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's electronic stability and reactivity. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more likely to be reactive and can be easily polarized. researchgate.net The HOMO-LUMO gap is also fundamental in determining the electronic absorption properties of a molecule, as it corresponds to the energy of the lowest-lying electronic transition. mdpi.com For molecules with potential applications in optoelectronics, a smaller energy gap is often desirable. researchgate.net
Below is a table summarizing typical HOMO, LUMO, and energy gap values for related organic compounds, illustrating the range in which Benzenamine, 4-(2,3-dimethoxypropoxy)- might fall.
| Compound Class | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical Energy Gap (eV) |
| Phenylenediamines | -4.8 to -5.2 | -1.9 to -2.3 | 2.6 to 3.0 |
| Anisole Derivatives | -5.5 to -6.0 | -0.5 to -1.0 | 4.5 to 5.5 |
| Substituted Benzenes | -6.0 to -7.0 | -1.0 to -2.0 | 4.0 to 6.0 |
This table presents generalized data for classes of compounds to provide context.
Spectroscopic Property Prediction and Correlation
Computational methods are invaluable for predicting spectroscopic properties and correlating them with experimental data. Theoretical calculations of vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts can aid in the structural elucidation and characterization of new compounds. nih.govresearchgate.netresearchgate.net For Benzenamine, 4-(2,3-dimethoxypropoxy)-, DFT calculations could predict its vibrational modes, which correspond to the stretching and bending of its chemical bonds. Furthermore, Time-Dependent DFT (TD-DFT) is a common approach to simulate UV-Vis spectra, providing insights into the electronic transitions and the wavelengths of maximum absorption. scispace.commdpi.com Such theoretical predictions are crucial for interpreting experimental spectra and confirming the molecular structure.
Theoretical Prediction of Vibrational (IR) and Nuclear Magnetic Resonance (NMR) Spectra
No published studies containing theoretical predictions of the vibrational (IR) or Nuclear Magnetic Resonance (NMR) spectra for Benzenamine, 4-(2,3-dimethoxypropoxy)- were identified. Theoretical calculations, often employing methods like Density Functional Theory (DFT) with basis sets such as 6-31G(d), are typically used to compute harmonic frequencies and chemical shifts. However, without specific research on this compound, no such theoretical data is available.
Validation with Experimental Spectroscopic Data
As no theoretical predictions for the spectra of Benzenamine, 4-(2,3-dimethoxypropoxy)- have been published, there are consequently no studies validating these theoretical data against experimental spectroscopic results. The comparison between calculated and experimental spectra is a crucial step in computational chemistry research to ensure the accuracy of the chosen theoretical model.
Chemical Reactivity Descriptors
Fukui Functions and Electrophilicity/Nucleophilicity Indices
There is no available research that calculates or analyzes the Fukui functions and electrophilicity/nucleophilicity indices for Benzenamine, 4-(2,3-dimethoxypropoxy)-. These reactivity descriptors are derived from conceptual DFT and are used to predict the local reactivity of different sites within a molecule.
Conformational Analysis and Intramolecular Dynamics
Exploration of Stable Conformers and Torsional Barriers
A computational exploration of the stable conformers and the torsional barriers for Benzenamine, 4-(2,3-dimethoxypropoxy)- has not been published. Such studies, typically performed through potential energy surface scans, are essential for understanding the molecule's three-dimensional structure and internal motions.
Solvation Effects on Molecular Structure and Properties
Comprehensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the solvation effects on the molecular structure and properties of Benzenamine, 4-(2,3-dimethoxypropoxy)-. While computational studies on related aniline (B41778) derivatives exist, providing insights into how solvents can influence molecular geometry, electronic properties, and spectroscopic signatures of similar compounds, no dedicated research on Benzenamine, 4-(2,3-dimethoxypropoxy)- was identified.
Theoretical investigations on analogous molecules, such as various 4-substituted aniline derivatives, have demonstrated that solvent polarity can significantly impact molecular characteristics. journalirjpac.comresearchgate.net For instance, studies on other aniline compounds have shown that polar solvents can alter dipole moments, polarizabilities, and the energies of frontier molecular orbitals (HOMO and LUMO). journalirjpac.com These changes are attributed to the stabilization or destabilization of the ground and excited electronic states of the molecule by the surrounding solvent molecules.
Although no specific data tables or detailed research findings for Benzenamine, 4-(2,3-dimethoxypropoxy)- can be presented, the established methodologies from studies on similar structures suggest that its properties would also be susceptible to solvent effects. Future computational research would be necessary to quantify these effects for this specific compound. Such a study would likely involve the following:
Geometry Optimization: Calculating the most stable molecular structure in the gas phase and in different solvents.
Calculation of Molecular Properties: Determining properties such as dipole moment, polarizability, and electrostatic potential in various solvent environments.
Analysis of Spectroscopic Properties: Predicting how UV-Vis, IR, and NMR spectra might shift in response to solvent polarity.
Frontier Molecular Orbital Analysis: Investigating the changes in HOMO-LUMO energy gaps, which are indicative of chemical reactivity and electronic transition energies.
Without such dedicated studies, any discussion of the solvation effects on Benzenamine, 4-(2,3-dimethoxypropoxy)- remains speculative and would be based on analogies to other, different chemical compounds.
Chemical Reactivity and Derivatization Strategies for Benzenamine, 4 2,3 Dimethoxypropoxy
Amine-Group Mediated Reactions
The primary amino (-NH2) group is the most prominent site for nucleophilic reactions, enabling the construction of new carbon-nitrogen and heteroatom-nitrogen bonds.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The amino group and the 4-alkoxy substituent are both powerful activating groups in electrophilic aromatic substitution (SEAr) reactions. ucalgary.cabyjus.com They strongly donate electron density to the benzene ring through resonance, making the ortho and para positions particularly nucleophilic. ucalgary.ca Since the para position is occupied by the dimethoxypropoxy group, electrophilic attack will be directed to the two equivalent ortho positions (C2 and C6).
Common electrophilic aromatic substitution reactions applicable to this compound include:
Halogenation: Reaction with bromine water, for instance, is expected to proceed rapidly, even without a catalyst, leading to the formation of 2,6-dibromo-4-(2,3-dimethoxypropoxy)benzenamine. byjus.comgeeksforgeeks.org
Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid can be problematic. The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH3+), which is a meta-directing and deactivating group. byjus.comtaylorfrancis.com This can lead to a mixture of products and potential oxidation of the ring. byjus.com
Sulfonation: Aniline (B41778) reacts with concentrated sulfuric acid to form anilinium hydrogen sulfate. byjus.com Heating this intermediate can produce p-aminobenzenesulfonic acid (sulfanilic acid). byjus.comgeeksforgeeks.org For 4-(2,3-dimethoxypropoxy)aniline, this would result in substitution at an ortho position.
To achieve controlled monosubstitution and avoid side reactions like polysubstitution and oxidation, the high reactivity of the amine group is often moderated by converting it into an amide (e.g., an acetanilide) through acylation. ucalgary.ca This protecting group reduces the activating strength of the nitrogen and its steric bulk favors substitution at the para position relative to the amide, though in this case, it would still direct to the ortho positions. The amine can be regenerated later by hydrolysis. ucalgary.ca
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagent | Predicted Major Product |
|---|---|---|
| Bromination | Br₂/H₂O | 2,6-Dibromo-4-(2,3-dimethoxypropoxy)benzenamine |
Formation of Schiff Bases and Imine Derivatives
As a primary amine, 4-(2,3-dimethoxypropoxy)aniline readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. edu.krdlibretexts.org This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com
The general reaction is: R-CHO + H₂N-Ar → R-CH=N-Ar + H₂O (where Ar is the 4-(2,3-dimethoxypropoxy)phenyl group)
This reaction is reversible and can be driven to completion by removing the water formed. mnstate.edu The formation of Schiff bases is a versatile method for creating complex molecules and is significant in coordination chemistry and the synthesis of biologically active compounds. edu.krdresearchgate.net Substituted anilines are frequently used in the synthesis of these compounds. researchgate.netiaea.org
Acylation and Sulfonylation Reactions
The nucleophilic amine group reacts readily with acylating and sulfonylating agents to form amides and sulfonamides, respectively. libretexts.orglibretexts.org
Acylation: This reaction involves treating the amine with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). The process is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.orgsemanticscholar.org The resulting N-acylated product, an amide, is significantly less basic and less reactive in electrophilic aromatic substitution than the parent amine. ucalgary.ca
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base yields sulfonamides. libretexts.orglibretexts.org This reaction, often referred to as the Hinsberg test, is a reliable method for derivatizing primary amines. libretexts.org The resulting sulfonamides have distinct chemical properties, including an acidic N-H proton, which makes them soluble in aqueous alkali. libretexts.org A variety of catalysts, such as indium, can facilitate the sulfonylation of less reactive anilines. organic-chemistry.org
Table 2: Common Derivatization Reactions of the Amine Group
| Reaction Type | Reagent Example | Catalyst/Conditions | Derivative Class |
|---|---|---|---|
| Schiff Base Formation | Benzaldehyde | Acid catalyst (e.g., H⁺) | Imine (Schiff Base) |
| Acylation | Acetic Anhydride (B1165640) | Base (e.g., Pyridine) | Amide |
| Sulfonylation | p-Toluenesulfonyl chloride | Base (e.g., NaOH) | Sulfonamide |
Reactions Involving the Dimethoxypropoxy Side Chain
The side chain offers additional sites for chemical modification, primarily at the ether linkages.
Ethereal Linkage Modification and Cleavage
Ethers are generally stable and unreactive functional groups. However, the C-O bonds of the dimethoxypropoxy side chain can be cleaved under harsh conditions using strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orgmasterorganicchemistry.com
The reaction proceeds via protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.comchemistrysteps.com This is followed by a nucleophilic attack by the halide ion. The specific mechanism (SN1 or SN2) depends on the structure of the alkyl groups attached to the oxygen. libretexts.orgchemistrysteps.com For the 4-(2,3-dimethoxypropoxy)aniline, the ether linkages are between an aromatic ring and a primary carbon, and between a secondary carbon and a primary carbon. Cleavage of the aryl-alkyl ether bond will invariably occur between the oxygen and the primary carbon of the propoxy chain, yielding 4-aminophenol (B1666318) and a halogenated dimethoxypropane derivative. libretexts.org This is because nucleophilic attack on an sp²-hybridized aromatic carbon is highly unfavorable. libretexts.org The other ether linkage can also be cleaved, potentially leading to a mixture of poly-hydroxylated and halogenated products with prolonged reaction times or excess acid.
Oxidative Transformations of Alkoxy Groups
The aromatic ring significantly influences the reactivity of adjacent atoms. While the benzene ring itself is resistant to oxidation, alkyl groups attached to it can be oxidized under strong conditions. unizin.orglibretexts.org However, in the case of Benzenamine, 4-(2,3-dimethoxypropoxy)-, the side chain is an alkoxy group, not an alkyl group. The carbon atom directly attached to the aromatic ring is an oxygen, not a carbon.
Therefore, the typical benzylic side-chain oxidation that converts an alkylbenzene to a benzoic acid using reagents like KMnO₄ or K₂Cr₂O₇ is not possible for this molecule. libretexts.orgorgoreview.comyoutube.com The ether linkage lacks the required benzylic C-H bond that is crucial for initiating this type of oxidation. libretexts.orgorgoreview.com The primary and secondary carbons within the dimethoxypropoxy chain are also generally resistant to oxidation under standard conditions. Severe oxidative conditions that might attack these C-H bonds would likely also degrade the electron-rich aromatic ring and the amine group.
Polymerization Reactions
Oxidative Polymerization of Aniline Derivatives
Oxidative polymerization is a common method for synthesizing polyaniline and its derivatives. This process typically involves the chemical or electrochemical oxidation of aniline monomers in an acidic medium. The polymerization of aniline proceeds through a mechanism involving the formation of radical cations, which then couple to form dimers, oligomers, and ultimately the final polymer chain. researchgate.net The process is often initiated by an oxidizing agent such as ammonium (B1175870) persulfate. ias.ac.in
For aniline derivatives with electron-donating substituents, such as the 4-(2,3-dimethoxypropoxy) group, the polymerization process can be influenced in several ways. The alkoxy group at the para-position increases the electron density of the aromatic ring, which can enhance the reactivity of the monomer towards oxidation. nih.gov This increased nucleophilicity can lead to a faster rate of polymerization. nih.gov However, the steric bulk of the substituent may also play a role, potentially affecting the regioselectivity of the coupling reactions and the final structure and properties of the polymer. rsc.org
The polymerization of substituted anilines, such as 2,5-dimethoxyaniline, has been shown to yield polymers with improved solubility in common organic solvents compared to unsubstituted polyaniline. ias.ac.in This suggests that a polymer derived from Benzenamine, 4-(2,3-dimethoxypropoxy)- might also exhibit enhanced processability. The resulting polymer would be expected to have a repeating unit structure where the aniline units are primarily coupled in a "head-to-tail" fashion, forming para-substituted phenyleneamine units. nih.gov
Controlled Polymerization Methods for Incorporating Functionalized Monomers
Controlled/living radical polymerization (CLRP) techniques offer precise control over polymer molecular weight, architecture, and functionality. rsc.orgresearchgate.net These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are well-suited for incorporating functionalized monomers into well-defined polymer structures. rsc.orgacs.org
While direct application of CLRP to Benzenamine, 4-(2,3-dimethoxypropoxy)- as a monomer has not been reported, the principles of these techniques can be extended to this compound. To incorporate it via CLRP, the aniline monomer would likely need to be modified with a polymerizable group, such as an acrylamide (B121943) or acrylate (B77674) moiety. This functionalized monomer could then be copolymerized with other monomers to introduce the 4-(2,3-dimethoxypropoxy)aniline unit as a side chain in the resulting polymer.
For instance, a primary amine-functionalized acrylamide monomer can undergo photo-RAFT polymerization to produce well-controlled polymers. acs.org This approach provides a pathway for creating polymers with primary amine functionalities, which can be analogous to the amine group in our target compound. The ability to control the polymerization process allows for the synthesis of polymers with tailored properties for various applications, including drug delivery, coatings, and microelectronics. acs.org
Derivatization for Enhanced Analytical Detection and Separation
Due to their polarity and potential for thermal degradation, the analysis of aniline and its derivatives by chromatographic methods often benefits from a derivatization step. chromatographyonline.comthermofisher.com Derivatization can improve the volatility, thermal stability, and chromatographic behavior of the analyte, as well as enhance the sensitivity of detection. nih.govresearchgate.net
For High-Performance Liquid Chromatography (HPLC) analysis, pre-column derivatization with a fluorescent labeling reagent is a common strategy to improve detection limits. nih.govresearchgate.net Reagents such as 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) and 2,7-diethylamino-2-oxo-2H-chromen-3-yl-benzothiazole-6-sulfonylchloride have been successfully used to derivatize primary aromatic amines. nih.govresearchgate.net These reactions typically form stable, highly fluorescent derivatives that can be easily separated by reversed-phase HPLC and detected with high sensitivity. nih.govtandfonline.com
For Gas Chromatography (GC) analysis, derivatization is often necessary to reduce the polarity of the amine group and prevent peak tailing. nih.gov Common derivatization methods for amines include acylation, silylation, and the formation of carbamates or sulfonamides. researchgate.netepa.gov For example, derivatization with heptafluorobutyric anhydride converts aromatic amines into their corresponding amides, which are more volatile and suitable for GC-mass spectrometry (MS) analysis. publisso.de Another approach involves a Sandmeyer-like reaction to convert the aromatic amine into an iodinated derivative, which can be analyzed with high sensitivity using GC with electron capture detection or GC-MS. nih.gov
Given the structure of Benzenamine, 4-(2,3-dimethoxypropoxy)-, these derivatization strategies would likely be applicable. The primary amine group is available for reaction with a variety of derivatizing agents, allowing for the selection of a method that is best suited for the specific analytical requirements, such as the desired level of sensitivity and the available instrumentation.
Data Tables
Table 1: Potential Polymerization Methods for Benzenamine, 4-(2,3-dimethoxypropoxy)-
| Polymerization Method | Expected Outcome | Key Considerations |
|---|---|---|
| Oxidative Polymerization | Formation of a polyaniline derivative with the 4-(2,3-dimethoxypropoxy) substituent. | The electron-donating substituent may increase the polymerization rate. The steric bulk could affect polymer structure and properties. The resulting polymer may have enhanced solubility. |
| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Incorporation as a functional side chain in a well-defined copolymer. | Requires initial modification of the monomer with a polymerizable group (e.g., acrylamide). Allows for precise control over polymer architecture. |
Table 2: Potential Derivatization Strategies for Analytical Detection of Benzenamine, 4-(2,3-dimethoxypropoxy)-
| Analytical Technique | Derivatization Reagent Example | Purpose of Derivatization | Expected Derivative |
|---|---|---|---|
| HPLC | 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) | Enhance fluorescence detection. | Fluorescent amide derivative. |
| GC | Heptafluorobutyric anhydride | Increase volatility and improve chromatographic properties. | Heptafluorobutyryl amide derivative. |
| GC | Sandmeyer-like reaction (NaNO₂, KI) | Introduce an iodine atom for sensitive detection. | 4-(2,3-dimethoxypropoxy)iodobenzene. |
Potential Applications in Advanced Materials and Organic Chemistry
Applications in Polymer Chemistry
The presence of the primary amine group on the benzene (B151609) ring makes Benzenamine, 4-(2,3-dimethoxypropoxy)- a valuable potential building block for various types of polymers. The nature of the 4-alkoxy substituent can significantly influence the properties of the resulting polymeric materials.
Aniline (B41778) and its derivatives are well-known precursors for the synthesis of conducting polymers, with polyaniline (PANI) being a prominent example. These polymers are characterized by a backbone of alternating single and double bonds, which allows for the delocalization of electrons and imparts electrical conductivity. The incorporation of substituents on the aniline monomer can be used to tune the properties of the resulting polymer, such as solubility and processability. rsc.orgrsc.org
The synthesis of conjugated copolymers, for instance by reacting an aniline derivative with another monomer like thiophene, can lead to materials with tailored electronic and optical properties. jept.de The 2,3-dimethoxypropoxy group in Benzenamine, 4-(2,3-dimethoxypropoxy)- could enhance the solubility of the resulting conjugated polymer in common organic solvents, a significant advantage for material processing and device fabrication. rsc.org While specific studies on the polymerization of this exact monomer are not prevalent, the general principles of aniline polymerization suggest its potential in creating novel conjugated materials. nih.govresearchgate.net
The reactivity of the amine group in aniline derivatives allows for their use in the construction of complex polymer architectures such as hyperbranched polymers. These highly branched, three-dimensional macromolecules exhibit unique properties like low viscosity and high solubility.
Furthermore, aniline-containing polymers can be designed to be stimuli-responsive, changing their physical or chemical properties in response to external stimuli like pH, temperature, or light. rsc.org The incorporation of Benzenamine, 4-(2,3-dimethoxypropoxy)- into a polymer backbone could introduce specific responsive behaviors. For instance, the ether linkages in the dimethoxypropoxy side chain might interact with certain metal ions or respond to changes in solvent polarity, making the polymer potentially useful for sensor or controlled-release applications.
Aniline plays a crucial indirect role in the production of polyurethanes. It serves as a primary precursor for the synthesis of methylene (B1212753) diphenyl diisocyanate (MDI), a key component in the formulation of polyurethane foams. bloomtechz.com The general process involves the reaction of aniline with formaldehyde (B43269) to produce methylenedianiline (MDA), which is then phosgenated to yield MDI. While Benzenamine, 4-(2,3-dimethoxypropoxy)- itself may not be a direct monomer for the main polyurethane chain, its aniline functionality suggests its potential use in the synthesis of specialized isocyanates or as a chain extender or crosslinker, which could modify the final properties of the polyurethane material.
Table 1: Potential Roles of Aniline Derivatives in Polymer Chemistry
| Polymer Type | Potential Role of Aniline Derivative | Resulting Properties |
| Conjugated Polymers | Monomer | Electrical conductivity, enhanced solubility, tunable optical properties |
| Stimuli-Responsive Polymers | Functional Monomer | Responsiveness to pH, temperature, light, or chemical stimuli |
| Polyurethanes | Precursor to Isocyanates | Modified thermal stability, mechanical strength, and chemical resistance |
Contributions to Dye and Pigment Chemistry
The aromatic amine structure of Benzenamine, 4-(2,3-dimethoxypropoxy)- makes it a prime candidate for use in the synthesis of various dyes and pigments. The specific nature of the alkoxy substituent can influence the color and fastness properties of the resulting colorants.
Azo dyes represent the largest class of synthetic colorants used in a wide range of applications, including textiles, printing, and food. nih.gov The synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. jchemrev.comyoutube.com
In this process, the primary amine of a compound like Benzenamine, 4-(2,3-dimethoxypropoxy)- would be converted into a diazonium salt using nitrous acid at low temperatures. This highly reactive diazonium salt would then be reacted with a coupling component, such as a phenol (B47542) or another aromatic amine, to form the characteristic azo bond (-N=N-), which acts as the chromophore responsible for the color of the dye. nih.govunb.ca The 2,3-dimethoxypropoxy group would act as an auxochrome, a substituent that can modify the color and improve the dye's affinity for the substrate. The specific shade of the resulting azo dye would be dependent on the electronic properties of both the diazo component (derived from Benzenamine, 4-(2,3-dimethoxypropoxy)-) and the chosen coupling component. rsc.org
Beyond traditional azo dyes, aniline derivatives are used in the synthesis of more complex functional chromophores for advanced applications. nims.go.jp These chromophores are designed to have specific optical and electronic properties, making them suitable for use in areas such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optics. nih.govnih.gov
The reaction of aniline derivatives with other organic molecules can lead to the formation of extended π-conjugated systems that are the basis for these functional chromophores. nih.gov The presence of the 2,3-dimethoxypropoxy group on the aniline ring could be leveraged to influence the self-assembly properties of the chromophore, its solubility, and its interaction with other molecules or surfaces. This makes Benzenamine, 4-(2,3-dimethoxypropoxy)- a potentially valuable building block for the rational design of novel functional organic materials.
Table 2: Potential Applications in Dye and Pigment Chemistry
| Application | Role of Benzenamine, 4-(2,3-dimethoxypropoxy)- | Key Chemical Transformation |
| Azo Dyes | Diazo Component | Diazotization of the primary amine group |
| Functional Chromophores | Building Block | Formation of extended π-conjugated systems |
Role as an Intermediate in Organic Synthesis
The core potential of "Benzenamine, 4-(2,3-dimethoxypropoxy)-" lies in its role as a versatile intermediate in multi-step organic syntheses. The aniline moiety provides a reactive site for a multitude of chemical transformations, while the 4-(2,3-dimethoxypropoxy) substituent can influence the electronic properties and steric environment of the benzene ring, as well as offer additional functionalization points.
Building Block for Complex Organic Molecules
The primary amino group (-NH2) on the benzene ring is a powerful nucleophile and a key functional handle for constructing more elaborate molecular architectures. This functionality allows "Benzenamine, 4-(2,3-dimethoxypropoxy)-" to be a foundational piece in the synthesis of a variety of complex organic molecules.
Key Potential Reactions:
Acylation: The amine can readily react with acyl chlorides or anhydrides to form amides. This is a fundamental reaction for building peptide-like structures or introducing protecting groups.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, expanding the molecular framework.
Diazotization: Treatment with nitrous acid would convert the amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be substituted with a wide range of nucleophiles (e.g., -OH, -CN, -X where X is a halogen) in Sandmeyer-type reactions, allowing for diverse functionalization of the aromatic ring.
Coupling Reactions: The amino group can direct ortho- and para- C-H activation or participate in various cross-coupling reactions to form C-C, C-N, or C-O bonds, essential for the synthesis of complex scaffolds found in pharmaceuticals and materials science.
The 2,3-dimethoxypropoxy side chain also plays a crucial role. The ether linkages are generally stable under many reaction conditions, making them compatible with a wide range of synthetic transformations on the aniline core. The two methoxy (B1213986) groups could potentially be cleaved under harsh acidic conditions to reveal hydroxyl groups, offering further sites for modification late in a synthetic sequence.
Hypothetical Synthetic Scheme:
| Reactant | Reagent | Product Class | Potential Application |
| Benzenamine, 4-(2,3-dimethoxypropoxy)- | Acyl Chloride | N-Aryl Amide | Pharmaceutical intermediates, polymers |
| Benzenamine, 4-(2,3-dimethoxypropoxy)- | Alkyl Halide | N-Alkyl Aniline | Dye synthesis, organic electronics |
| Benzenamine, 4-(2,3-dimethoxypropoxy)- | NaNO₂, HCl | Aryl Diazonium Salt | Versatile synthetic intermediate |
| Aryl Diazonium Salt | CuCN | Aryl Nitrile | Agrochemicals, pharmaceuticals |
Potential as a Ligand or Catalyst Precursor
The nitrogen atom of the primary amine and the oxygen atoms of the dimethoxypropoxy group in "Benzenamine, 4-(2,3-dimethoxypropoxy)-" present potential coordination sites for metal ions. This characteristic opens up the possibility of its use as a ligand in coordination chemistry or as a precursor for the synthesis of catalysts.
The lone pair of electrons on the nitrogen atom can be donated to a metal center, forming a coordinate bond. The presence of the ether oxygen atoms could allow for chelation, where the molecule binds to a metal ion through multiple atoms, forming a more stable complex. The specific geometry and electronic properties of the resulting metal complex would depend on the metal ion and the reaction conditions.
Potential Coordination Modes:
Monodentate Ligand: Coordination solely through the nitrogen atom of the amino group.
Bidentate or Tridentate Ligand: Potential for chelation involving the nitrogen atom and one or both oxygen atoms of the dimethoxypropoxy group, although this would require a flexible conformation of the side chain.
The synthesis of Schiff base ligands, by condensing the amine with an appropriate aldehyde or ketone, could further enhance its coordinating ability and the stability of the resulting metal complexes. These complexes could then be investigated for their catalytic activity in various organic transformations, such as oxidation, reduction, or cross-coupling reactions.
Table of Potential Metal Complexes and Applications:
| Metal Ion | Potential Complex Geometry | Potential Catalytic Application |
| Palladium(II) | Square Planar | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Copper(II) | Tetrahedral or Square Planar | Oxidation reactions, click chemistry |
| Rhodium(I) | Square Planar | Hydroformylation, hydrogenation |
| Ruthenium(II) | Octahedral | Metathesis, transfer hydrogenation |
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Green Chemistry Approaches for Substituted Benzenamines
The synthesis of substituted benzenamines, including "Benzenamine, 4-(2,3-dimethoxypropoxy)-", is an area ripe for innovation, with a strong emphasis on developing environmentally benign methodologies. Future research should prioritize the development of novel synthetic routes that adhere to the principles of green chemistry.
Key research objectives in this area include:
Catalyst-Free Reactions: Investigating cascade reactions in aqueous media, potentially under microwave irradiation, to synthesize substituted benzenamines without the need for traditional catalysts. This approach aims to reduce waste and energy consumption. rsc.org
Green Catalysts: Exploring the use of reusable and environmentally friendly catalysts, such as Rochelle salt, in one-pot, multi-component reactions to produce complex benzenamine derivatives. scispace.comresearchgate.net The efficiency of such catalysts in aqueous or ethanol/water mixtures could significantly improve the environmental footprint of the synthesis.
Solvent-Free and Transition Metal-Free Approaches: Developing protocols that minimize or eliminate the use of hazardous organic solvents and transition metals. rsc.org Brønsted acid-catalyzed reactions, for example, offer a promising avenue for the C-H functionalization of arenes in the synthesis of complex molecules derived from benzenamines. rsc.org
Sustainable Feedstocks: Investigating the use of bio-based starting materials to replace petroleum-derived precursors in the synthesis of the benzenamine core and its substituents.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Substituted Benzenamines
| Feature | Traditional Synthetic Routes | Green Chemistry Approaches |
| Catalyst | Often rely on heavy metals (e.g., Palladium) | Catalyst-free, biocatalysts, or reusable green catalysts (e.g., Rochelle salt) rsc.orgscispace.comresearchgate.net |
| Solvent | Typically use volatile organic compounds (VOCs) | Water, ethanol/water mixtures, or solvent-free conditions rsc.orgrsc.org |
| Reaction Type | Multi-step synthesis with isolated intermediates | One-pot, multi-component reactions scispace.comresearchgate.net |
| Energy Input | Often require high temperatures and prolonged reaction times | Microwave-assisted synthesis, reactions at ambient temperature |
| Atom Economy | Can be low, with significant byproduct formation | High atom economy through cascade and multi-component reactions |
Advanced Computational Modeling for Predictive Material Design
The integration of computational modeling and artificial intelligence (AI) is set to revolutionize the design of materials based on "Benzenamine, 4-(2,3-dimethoxypropoxy)-". arxiv.orglongdom.orgmit.edu By predicting the properties of yet-to-be-synthesized derivatives, researchers can prioritize experimental efforts on the most promising candidates.
Future research in this domain will likely focus on:
Quantum Mechanical and Molecular Dynamics Simulations: Utilizing these high-throughput computational methods to systematically explore the chemical space around "Benzenamine, 4-(2,3-dimethoxypropoxy)-" and predict the properties of its derivatives. arxiv.org
Inverse Design and AI Frameworks: Employing advanced AI strategies like reinforcement learning and deep generative models to design materials with specific, desired properties. arxiv.org This "inverse design" approach starts with the desired function and works backward to determine the optimal molecular structure.
Predictive Modeling of Material Properties: Developing machine learning models trained on experimental and computational data to accurately predict mechanical, thermal, electronic, and optical properties. mit.edu This includes predicting material failure, strength, toughness, and elasticity. mit.edu
Synergy between Computation and Experiment: Fostering a dynamic feedback loop where computational predictions guide experimental work, and the resulting data is used to refine and improve the predictive models. arxiv.org
Exploration of New Chemical Transformations and Derivatizations
The functional groups present in "Benzenamine, 4-(2,3-dimethoxypropoxy)-" — the primary aromatic amine and the ether linkages — offer a versatile platform for a wide range of chemical transformations and derivatizations. Future research should aim to explore novel reactions to create a diverse library of new molecules with unique functionalities.
Potential avenues for exploration include:
Transition-Metal Catalysis: Leveraging transition-metal catalysis for carbon-carbon and carbon-heteroatom bond formation to synthesize complex molecular scaffolds. hilarispublisher.com This could involve palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings to further functionalize the benzene (B151609) ring. hilarispublisher.com
Asymmetric Synthesis and Late-Stage Functionalization: Developing selective and efficient catalysts for creating chiral derivatives and for modifying complex molecules in the final stages of a synthetic sequence. hilarispublisher.com
Polymerization and Material Synthesis: Investigating the use of "Benzenamine, 4-(2,3-dimethoxypropoxy)-" as a monomer or an initiator in the synthesis of novel polymers. Benzenamine itself is a precursor to polyurethane foam and stabilizers for the rubber industry. Similar applications could be explored for this substituted derivative.
Synthesis of Organic Intermediates: Using "Benzenamine, 4-(2,3-dimethoxypropoxy)-" as a reactant to synthesize a variety of organic intermediates, similar to how benzenamine is used to produce dyes, drugs, and explosives.
Interdisciplinary Applications in Emerging Technologies and Functional Materials
The unique combination of an aromatic amine and a dimethoxypropoxy side chain suggests that "Benzenamine, 4-(2,3-dimethoxypropoxy)-" and its derivatives could find applications in a multitude of emerging technologies. An interdisciplinary approach will be crucial to uncovering and optimizing these applications.
Future research should target the following areas:
Multifunctional Materials: Designing and fabricating materials that combine multiple properties, such as mechanical strength with electronic conductivity or optical activity. longdom.org The strategic integration of "Benzenamine, 4-(2,3-dimethoxypropoxy)-" into composite or hybrid materials could lead to novel functionalities.
Advanced Manufacturing: Utilizing techniques like additive manufacturing and nanofabrication to precisely control the structure of materials incorporating this compound at the micro- and nano-scales. longdom.org
Biomaterials and Bio-inspired Design: Exploring the potential for derivatives of "Benzenamine, 4-(2,3-dimethoxypropoxy)-" in biomedical applications, such as drug delivery systems or biocompatible coatings, by mimicking materials found in nature. mit.edu
Smart Materials: Developing materials that can respond to external stimuli such as light, heat, or an electric field. The polar nature of the ether and amine groups could be exploited in the design of such "smart" systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
